molecular formula C9H8BrFO2 B1445380 Methyl 3-bromo-5-fluoro-2-methylbenzoate CAS No. 1187318-53-1

Methyl 3-bromo-5-fluoro-2-methylbenzoate

Cat. No. B1445380
M. Wt: 247.06 g/mol
InChI Key: SHONDVRWLQICAZ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-fluoro-2-methylbenzoate” is a chemical compound with the molecular weight of 247.06 . Its IUPAC name is “methyl 3-bromo-5-fluoro-2-methylbenzoate” and its InChI code is "1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3" .


Molecular Structure Analysis

The InChI code of “Methyl 3-bromo-5-fluoro-2-methylbenzoate” provides information about its molecular structure. The code “1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3” indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-fluoro-2-methylbenzoate” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Behavior

Methyl 3-bromo-5-fluoro-2-methylbenzoate, similar to other halogenated compounds, is significant in the realm of organic synthesis and chemical reactions. The compound has been involved in the synthesis of pharmacologically active benzo[b]thiophen derivatives, serving as a precursor in various cyclization and bromination reactions (Chapman et al., 1968). Moreover, its analogues, like [p-(halomethyl)benzoyl]formates, have been examined as substrates for enzymes like benzoylformate decarboxylase, indicating its utility in enzymatic studies and possibly in designing enzyme inhibitors or studying enzyme mechanisms (Reynolds et al., 1988).

Role in Environmental Biodegradation Studies

In environmental research, similar fluorinated compounds have been utilized to understand the biodegradation pathways of aromatic compounds in methanogenic consortia, highlighting their role in tracing metabolic pathways and understanding the microbial degradation of pollutants (Londry & Fedorak, 1993).

Material Science and Thermochemical Studies

Compounds like Methyl 3-bromo-5-fluoro-2-methylbenzoate are also crucial in material sciences and thermochemistry. Studies involving halogen-substituted benzoic acids, similar to Methyl 3-bromo-5-fluoro-2-methylbenzoate, help in understanding the thermochemical properties and developing structure-property relationships, which are essential for material sciences and assessing chemical fates in the environment and atmosphere (Zherikova & Verevkin, 2019).

Photodynamic Therapy and Imaging

In the medical field, derivatives of structurally similar compounds have been used in designing fluorescent sensors for metal ion detection and as bio-imaging fluorescent probes. These applications are critical in areas like photodynamic therapy for cancer treatment and in living cell imaging, showcasing the compound's potential in medical diagnostics and treatment (Ye et al., 2014).

Pharmaceutical Applications

In pharmaceutical research, analogues of Methyl 3-bromo-5-fluoro-2-methylbenzoate serve as key intermediates in drug discoveries, indicating their importance in the synthesis of potential therapeutic agents. The synthesis routes and characterizations of these compounds contribute significantly to the medicinal chemistry field by providing essential building blocks for drug development (Nishimura & Saitoh, 2016).

Safety And Hazards

“Methyl 3-bromo-5-fluoro-2-methylbenzoate” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It also causes skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust, washing exposed body areas thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 3-bromo-5-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHONDVRWLQICAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-fluoro-2-methylbenzoate

CAS RN

1187318-53-1
Record name methyl 3-bromo-5-fluoro-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

K2CO3 (1.2 eq.) was added to a solution of (E3) in DMF (0.26 M) and the resulting suspension was stirred at RT for 30 min. Then, iodomethane (1.2 eq.) was added and the reaction mixture was stirred at RT overnight. The solution was diluted in EtOAc and the organic phase was washed with brine and dried (Na2SO4). Solvent was removed in vacuo giving a residue that was purified by flash chromatography column on silica (EtOAc/Petroleum ether 1:49) yielding (31% over 4 steps) the title compound as a yellow oil. 1H NMR (400 MHz, CDCl3, 300 K) δ 7.74 (1H, dd, J=8.4 and 2.8 Hz), 7.60 (1H, dd, J=7.3 and 2.5 Hz), 3.95 (3H, s), 2.59 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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